molecular formula C18H15N3O5 B12034174 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Cat. No.: B12034174
M. Wt: 353.3 g/mol
InChI Key: QGQCLILVVJKYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a complex organic compound that features both a benzodioxin and a benzotriazole moiety. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Benzotriazole Moiety: This can be synthesized by the reaction of o-phenylenediamine with nitrous acid.

    Coupling Reactions: The final step would involve coupling the benzodioxin and benzotriazole moieties through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions could potentially target the carbonyl group in the oxoethyl side chain.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with benzodioxin and benzotriazole structures are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE would depend on its specific biological target. Generally, compounds with benzodioxin and benzotriazole structures can interact with various enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE: Unique due to the combination of benzodioxin and benzotriazole moieties.

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxane, known for their potential biological activities.

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole, used in corrosion inhibitors and other applications.

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE lies in its dual functionality, combining the properties of both benzodioxin and benzotriazole, which could result in novel biological activities and chemical reactivity.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C18H15N3O5/c22-15(12-5-6-16-17(9-12)25-8-7-24-16)11-26-18(23)10-21-14-4-2-1-3-13(14)19-20-21/h1-6,9H,7-8,10-11H2

InChI Key

QGQCLILVVJKYDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.